N-Cyclopentyl-3-nitro-4-pyridinamine N-Cyclopentyl-3-nitro-4-pyridinamine
Brand Name: Vulcanchem
CAS No.: 380605-48-1
VCID: VC18655543
InChI: InChI=1S/C10H13N3O2/c14-13(15)10-7-11-6-5-9(10)12-8-3-1-2-4-8/h5-8H,1-4H2,(H,11,12)
SMILES:
Molecular Formula: C10H13N3O2
Molecular Weight: 207.23 g/mol

N-Cyclopentyl-3-nitro-4-pyridinamine

CAS No.: 380605-48-1

Cat. No.: VC18655543

Molecular Formula: C10H13N3O2

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclopentyl-3-nitro-4-pyridinamine - 380605-48-1

Specification

CAS No. 380605-48-1
Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
IUPAC Name N-cyclopentyl-3-nitropyridin-4-amine
Standard InChI InChI=1S/C10H13N3O2/c14-13(15)10-7-11-6-5-9(10)12-8-3-1-2-4-8/h5-8H,1-4H2,(H,11,12)
Standard InChI Key ZKCXLKMWXWKDMG-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)NC2=C(C=NC=C2)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

The molecular formula of N-Cyclopentyl-3-nitro-4-pyridinamine is C₁₀H₁₃N₃O₂, with a molecular weight of 207.23 g/mol. The pyridine core (C₅H₅N) is functionalized at position 4 with a cyclopentylamine group (-NH-C₅H₉) and at position 3 with a nitro group (-NO₂). The nitro group’s electron-withdrawing nature and the amine’s electron-donating effects create a polarized electronic environment, influencing the compound’s reactivity and intermolecular interactions .

Key Structural Features:

  • Pyridine Ring: A six-membered aromatic ring with one nitrogen atom, providing a planar geometry and π-conjugation.

  • Nitro Group (-NO₂): Introduces strong electron-withdrawing effects, directing electrophilic substitution reactions to specific ring positions.

  • Cyclopentylamine Moiety: A five-membered aliphatic ring attached via an amine linkage, contributing steric bulk and modulating solubility .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular Weight207.23 g/mol
XLogP32.1 (estimated)
Hydrogen Bond Donors1 (amine group)
Hydrogen Bond Acceptors4 (N from pyridine, NO₂)
Topological Polar Surface Area88.7 Ų

These properties suggest moderate lipophilicity and significant polarity, impacting solubility in organic solvents and aqueous media .

Synthetic Pathways and Methodologies

While no direct synthesis of N-Cyclopentyl-3-nitro-4-pyridinamine is documented, analogous nitro-pyridine derivatives are synthesized through electrophilic substitution or transition-metal-catalyzed coupling reactions. A plausible route involves:

Step 1: Nitration of 4-Cyclopentylaminopyridine

4-Cyclopentylaminopyridine undergoes nitration using a mixture of concentrated nitric and sulfuric acids. The nitro group preferentially substitutes at position 3 due to the amine’s directing effects .

C5H5N-NH-C5H9+HNO3H2SO4C10H13N3O2+H2O\text{C}_5\text{H}_5\text{N-NH-C}_5\text{H}_9 + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{10}\text{H}_{13}\text{N}_3\text{O}_2 + \text{H}_2\text{O}

Step 2: Purification and Characterization

The crude product is purified via recrystallization or column chromatography. Structural confirmation employs techniques such as ¹H/¹³C NMR, IR spectroscopy (nitro stretch: ~1520–1350 cm⁻¹), and mass spectrometry .

Table 2: Comparative Synthesis Data for Nitropyridine Derivatives

CompoundMethodYield (%)Reference
4-Amino-3-nitropyridineElectrochemical reduction92
N-Cyclopentyl-4-methyl-3-nitrobenzamideAmidation + nitration85

Physicochemical Properties and Stability

Solubility and Thermal Behavior

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to nitro and amine functionalities. Limited solubility in water (<1 mg/mL at 25°C) .

  • Melting Point: Estimated 145–155°C based on analogs like N,N-dimethyl-4-pyridinamine (110–113°C) .

  • Stability: Stable under ambient conditions but sensitive to strong reducing agents (e.g., catalytic hydrogenation converts -NO₂ to -NH₂) .

Table 3: Thermal Properties of Related Compounds

CompoundMelting Point (°C)Boiling Point (°C)
N,N-Dimethyl-4-pyridinamine110–113162 (50 mmHg)
N-Cyclopentyl-4-methyl-3-nitrobenzamideN/A403.9

Reactivity and Functionalization

The nitro group serves as a precursor for further transformations:

  • Reduction to Amine: Catalytic hydrogenation (H₂/Pd-C) or electrochemical reduction yields 3-amino-4-cyclopentylaminopyridine, a valuable intermediate for pharmaceuticals .

  • Nucleophilic Aromatic Substitution: The nitro group activates the pyridine ring for displacement reactions at positions 2 and 6, enabling the introduction of halides or alkoxy groups .

Electrochemical Reduction Example
In a method adapted from patent CN1115755A, 3-nitropyridine derivatives are reduced in acidic media to form 3-aminopyridines. For N-Cyclopentyl-3-nitro-4-pyridinamine, this process would proceed as:

C10H13N3O2+6H++6eC10H15N3+2H2O\text{C}_{10}\text{H}_{13}\text{N}_3\text{O}_2 + 6\text{H}^+ + 6\text{e}^- \rightarrow \text{C}_{10}\text{H}_{15}\text{N}_3 + 2\text{H}_2\text{O}

This reaction achieves >90% yield under optimized conditions (graphite electrodes, 60°C) .

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